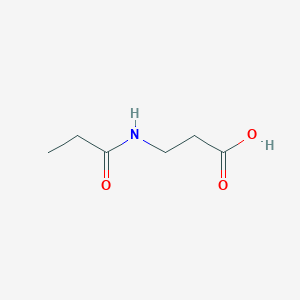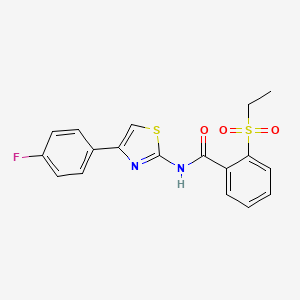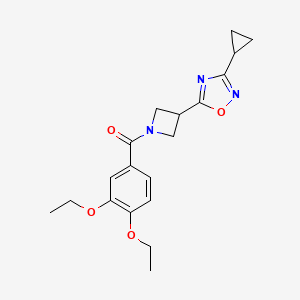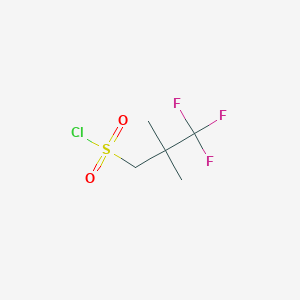![molecular formula C13H13BrO2 B3013101 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one CAS No. 1245514-78-6](/img/structure/B3013101.png)
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Overview
Description
“6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one” is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives . The 6-iodo derivatives can be prepared in the same way using BI3 .Molecular Structure Analysis
The molecular structure of “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one” is represented by the SMILES notation C1COCCC12CNC3=C2C=CC(=C3)Br .Scientific Research Applications
- Synthesis of Pentaalkyl-6-bromo-2,3,4,5-tetracarba-nido-hexaboranes(6) : Researchers have explored the reactivity of this compound with boron tribromide (BBr₃). Through selective exchange of the alkyl substituent at the 6-position, they obtained new 6-bromo derivatives in quantitative yield . These derivatives could find applications in materials science, catalysis, and boron cluster chemistry.
- Spiro[indoline-3,4’-pyran] Scaffold : The compound serves as a valuable building block for synthesizing spirocyclic structures. Its unique spiro configuration offers opportunities for designing novel molecules with diverse biological and pharmacological properties. Researchers can explore its use in drug discovery and development .
Boron Chemistry
Heterocyclic Building Blocks
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]”, indicates that it is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, seek medical help immediately .
properties
IUPAC Name |
6-bromospiro[3H-indene-2,4'-oxane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQYDYHADUGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)


![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)



![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)